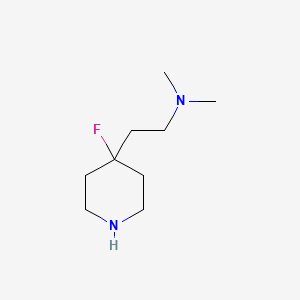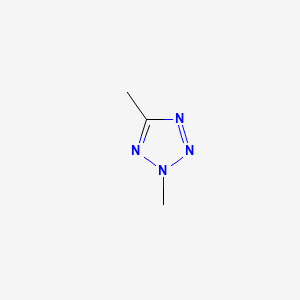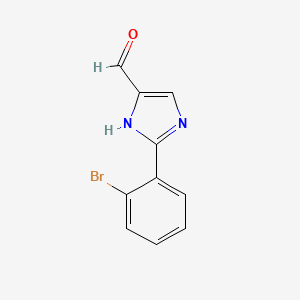
1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole is a synthetic organic compound that features a pyrrole ring substituted with a difluoroethyl group and a dioxaborolane moiety. Compounds like this are often used in organic synthesis, particularly in the formation of complex molecules for pharmaceuticals and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Difluoroethyl Group: This step might involve the use of a difluoroethyl halide in a nucleophilic substitution reaction.
Attachment of the Dioxaborolane Moiety: This can be done using a Suzuki-Miyaura coupling reaction, where a boronic acid or ester reacts with a halogenated pyrrole in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole oxides.
Reduction: The difluoroethyl group can be reduced to an ethyl group.
Substitution: The dioxaborolane moiety can participate in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogen gas with a palladium catalyst can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are common in Suzuki-Miyaura couplings.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Ethyl-substituted pyrroles.
Substitution: Various substituted pyrroles depending on the coupling partner.
科学的研究の応用
Chemistry: As a building block in organic synthesis.
Biology: In the development of bioactive molecules.
Medicine: As a precursor for pharmaceutical compounds.
Industry: In the synthesis of materials with specific properties.
作用機序
The mechanism of action for compounds like 1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole would depend on its specific application
類似化合物との比較
Similar Compounds
- 1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzene
- 1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-thiophene
Uniqueness
1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole is unique due to its specific combination of functional groups, which can impart distinct electronic and steric properties, making it valuable in the synthesis of complex organic molecules.
特性
分子式 |
C12H18BF2NO2 |
|---|---|
分子量 |
257.09 g/mol |
IUPAC名 |
1-(2,2-difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
InChI |
InChI=1S/C12H18BF2NO2/c1-11(2)12(3,4)18-13(17-11)9-5-6-16(7-9)8-10(14)15/h5-7,10H,8H2,1-4H3 |
InChIキー |
GXHUPNULWOOEET-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)CC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2H-benzo[h]chromen-2-one](/img/structure/B13696854.png)
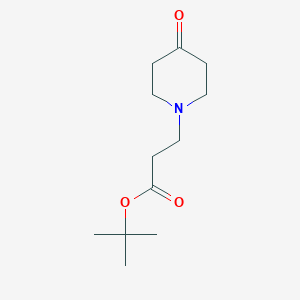
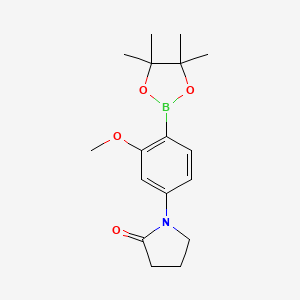
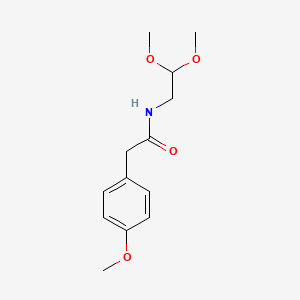
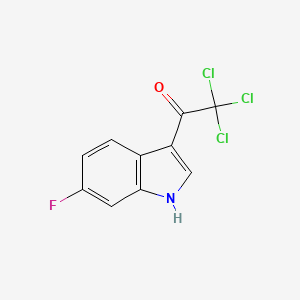
![N-[(S)-(3-Chloro-4-fluorophenyl)[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B13696895.png)
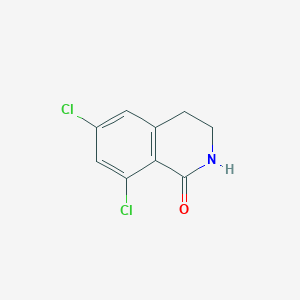
![(4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone](/img/structure/B13696902.png)

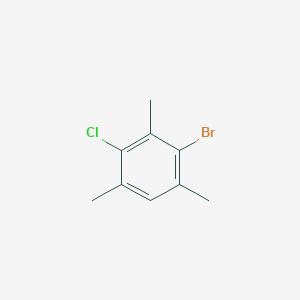
![2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde](/img/structure/B13696918.png)
